molecular formula C19H31N3O2S B11807080 tert-Butyl 4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11807080
M. Wt: 365.5 g/mol
InChI Key: BNIXYZXIAXSMOH-UHFFFAOYSA-N
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Description

tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a tert-butylthio group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of tert-Butyl and tert-Butylthio Groups: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, while the tert-butylthio group can be added using a nucleophilic substitution reaction with tert-butylthiol.

    Carboxylation: The final step involves the carboxylation of the piperazine ring, which can be achieved using phosgene or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various alkyl-substituted derivatives.

Scientific Research Applications

tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and tert-butylthio groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-(methylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl4-(5-(tert-butylthio)-3-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and tert-butylthio groups, which may confer distinct chemical and biological properties compared to similar compounds. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C19H31N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

tert-butyl 4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H31N3O2S/c1-14-12-15(25-19(5,6)7)13-20-16(14)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h12-13H,8-11H2,1-7H3

InChI Key

BNIXYZXIAXSMOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)SC(C)(C)C

Origin of Product

United States

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